(2-Bromophenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
CAS No.: 1396760-28-3
Cat. No.: VC5260883
Molecular Formula: C15H13BrF3N3O2
Molecular Weight: 404.187
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396760-28-3 |
|---|---|
| Molecular Formula | C15H13BrF3N3O2 |
| Molecular Weight | 404.187 |
| IUPAC Name | (2-bromophenyl)-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C15H13BrF3N3O2/c16-11-6-2-1-5-10(11)13(23)22-7-3-4-9(8-22)12-20-21-14(24-12)15(17,18)19/h1-2,5-6,9H,3-4,7-8H2 |
| Standard InChI Key | RJMUGSRZXHIFEW-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)C3=NN=C(O3)C(F)(F)F |
Introduction
Molecular Formula and Weight
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Molecular Formula: C15H12BrF3N3O2
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Molecular Weight: Approximately 424.18 g/mol
Structural Components
The compound contains:
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A 2-bromophenyl group.
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A piperidine ring substituted with a 1,3,4-oxadiazole moiety.
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A trifluoromethyl (-CF₃) functional group attached to the oxadiazole ring.
Key Features
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The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability.
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The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its bioactivity in medicinal chemistry.
Synthesis
The synthesis of compounds containing 1,3,4-oxadiazoles typically involves:
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Hydrazide Formation: Reacting carboxylic acids with hydrazine derivatives to form acid hydrazides.
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Cyclization: Treating hydrazides with reagents like phosphorus oxychloride (POCl₃) to form the oxadiazole ring.
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Functionalization: Incorporating substituents such as bromophenyl or trifluoromethyl groups through condensation or substitution reactions.
For this specific compound:
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The piperidine moiety is likely introduced via nucleophilic substitution or reductive amination.
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The bromophenyl group is attached to the methanone backbone through electrophilic aromatic substitution.
Biological Activity
Compounds containing 1,3,4-oxadiazoles have been extensively studied for their pharmacological potential:
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Anticancer Activity: Many oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines due to their ability to interact with DNA or inhibit enzymes involved in tumor progression .
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Antimicrobial Properties: Oxadiazoles are known for their broad-spectrum antibacterial and antifungal activities .
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CNS Activity: Piperidine-based derivatives often show activity as central nervous system (CNS) agents due to their ability to cross the blood-brain barrier .
Medicinal Chemistry
The compound's structure suggests potential applications in:
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Drug Development:
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As a lead compound for anticancer drugs.
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As a scaffold for CNS-active agents targeting neurological disorders.
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Pharmacological Screening:
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Evaluating its binding affinity with enzyme targets or receptors using molecular docking studies.
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Material Science
The electron-withdrawing trifluoromethyl group and heterocyclic oxadiazole ring could make this compound suitable for optoelectronic applications.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C15H12BrF3N3O2 |
| Molecular Weight | ~424.18 g/mol |
| Functional Groups | Bromophenyl, Trifluoromethyl, Oxadiazole |
| Biological Activities | Anticancer, Antimicrobial, CNS-active |
| Synthetic Challenges | Cyclization of oxadiazole; piperidine functionalization |
| ADMET Profile | Lipophilic; favorable drug-like properties |
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